N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-phenoxyacetamide
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Overview
Description
N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-phenoxyacetamide is a complex organic compound characterized by its unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-phenoxyacetamide typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core. The process may include:
Formation of Tetrahydroquinoline: This can be achieved through the reduction of quinoline derivatives using suitable reducing agents such as lithium aluminum hydride (LiAlH4).
Sulfonylation: The tetrahydroquinoline core is then treated with 4-methoxybenzenesulfonyl chloride in the presence of a base like triethylamine to introduce the sulfonyl group.
Acetylation: Finally, the resulting compound is acetylated using 2-phenoxyacetyl chloride to yield the target molecule.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or acetyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) are typically used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation Products: Quinone derivatives.
Reduction Products: Reduced analogs of the compound.
Substitution Products: Substituted derivatives at the sulfonyl or acetyl positions.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological studies to investigate enzyme inhibition and receptor binding. Medicine: The compound has shown potential as an antitubulin agent, exhibiting activity against cancer cells by disrupting microtubule formation. Industry: It is utilized in the production of advanced materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The compound exerts its effects primarily through the disruption of microtubule formation in cells. By binding to tubulin, it inhibits the polymerization of tubulin into microtubules, leading to cell cycle arrest and apoptosis in cancer cells. The molecular targets include tubulin and associated proteins involved in cell division.
Comparison with Similar Compounds
Indoline-Sulfonamide Agents: These compounds share structural similarities and exhibit similar biological activities.
Quinoline Derivatives: Other quinoline-based compounds with varying substituents also show diverse biological activities.
This comprehensive overview highlights the significance of N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-phenoxyacetamide in scientific research and its potential impact across various fields
Properties
IUPAC Name |
N-[1-(4-methoxyphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O5S/c1-30-20-10-12-22(13-11-20)32(28,29)26-15-5-6-18-16-19(9-14-23(18)26)25-24(27)17-31-21-7-3-2-4-8-21/h2-4,7-14,16H,5-6,15,17H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFQZNICRPDAZHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NC(=O)COC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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